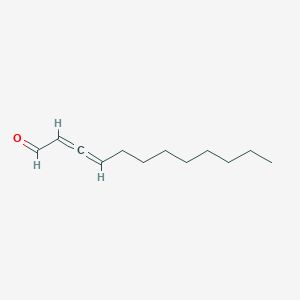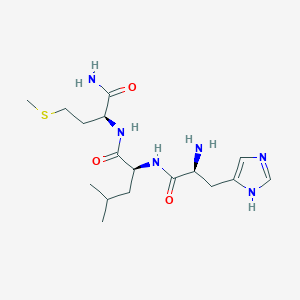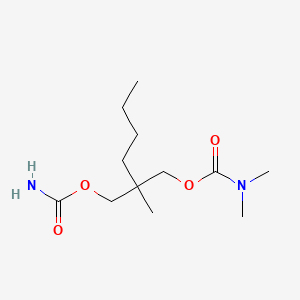![molecular formula C20H12N2 B14682086 4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile CAS No. 36411-64-0](/img/structure/B14682086.png)
4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile is an organic compound characterized by its unique structure, which includes a naphthalene core substituted with a cyanophenyl group and an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethenyl Linkage: This can be achieved through a Heck reaction, where a halogenated naphthalene derivative reacts with a styrene derivative in the presence of a palladium catalyst.
Introduction of the Cyanophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a cyanide ion is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethenyl linkage can be oxidized to form epoxides or diols.
Reduction: The nitrile groups can be reduced to amines using hydrogenation or other reducing agents.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) for nitrile reduction.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile depends on its application. In organic electronics, its conjugated system allows for efficient electron transport, making it suitable for use in OLEDs. In biological systems, its interactions with cellular components can be studied to develop new imaging techniques or therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-Cyanophenyl)ethenyl]benzene-1-carbonitrile: Similar structure but with a benzene core instead of naphthalene.
4-[2-(4-Cyanophenyl)ethenyl]anthracene-1-carbonitrile: Similar structure but with an anthracene core.
Uniqueness
4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile is unique due to its naphthalene core, which provides distinct electronic properties compared to benzene or anthracene derivatives. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and other organic electronic devices.
Properties
CAS No. |
36411-64-0 |
|---|---|
Molecular Formula |
C20H12N2 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
4-[2-(4-cyanophenyl)ethenyl]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C20H12N2/c21-13-16-7-5-15(6-8-16)9-10-17-11-12-18(14-22)20-4-2-1-3-19(17)20/h1-12H |
InChI Key |
QQRRUHGFHPHIPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)C=CC3=CC=C(C=C3)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14682014.png)
![Phosphorane, [(4-methylphenyl)methylene]triphenyl-](/img/structure/B14682026.png)











![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
